molecular formula C11H14ClNO B076815 2-chloro-N-(2-phenylethyl)propanamide CAS No. 13156-97-3

2-chloro-N-(2-phenylethyl)propanamide

Cat. No. B076815
CAS RN: 13156-97-3
M. Wt: 211.69 g/mol
InChI Key: YMKVLIVAWASLAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of corresponding amines with propionyl chloride or other acylating agents in the presence of basic or acidic conditions. For example, some N-monosubstituted propanamides were synthesized using the Schotten-Baumann reaction, highlighting the typical methodology for synthesizing propanamide derivatives (Antonović et al., 1997).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of propanamide derivatives are determined using various techniques like FT-IR, NMR (1H-NMR, 13C-NMR), UV–vis, and X-ray crystallography. These studies provide insights into the compound's crystalline structure, bond lengths, angles, and electronic properties, offering a detailed view of its molecular geometry (Durgun et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving propanamide derivatives can vary widely depending on the functional groups present in the molecule. These compounds can undergo reactions typical of amides, such as hydrolysis, amidation, and reactions with nucleophiles and electrophiles, demonstrating the versatility of propanamide derivatives in organic synthesis (Tanaka et al., 1987).

Physical Properties Analysis

The physical properties of propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the compound's molecular structure and substituents (Pascual et al., 2017).

Scientific Research Applications

Chemical and Bioactivity Diversity in Agarwood

2-Chloro-N-(2-phenylethyl)propanamide, a compound structurally related to 2-(2-phenylethyl)chromones, is significant in the study of agarwood, a valuable resinous heartwood used in perfume, incense, and traditional medicines. Research into 2-(2-phenylethyl)chromones has illuminated their diverse biological properties, including antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings suggest potential applications in drug development and quality control methodologies for agarwood and related products. The structural diversity and bioactivity of these compounds underscore the chemical specificity and the importance of understanding their structure-activity relationships for therapeutic use and quality assurance in agarwood-derived products (Yu et al., 2022).

Analyzing Environmental and Health Impacts of Related Compounds

While the direct scientific research applications of 2-chloro-N-(2-phenylethyl)propanamide specifically are not extensively documented in the available literature, related research on structurally similar compounds provides insights into potential areas of interest. For instance, studies on chlorinated volatile organic compounds (Cl-VOCs) and their environmental and health impacts offer a context for investigating the effects and treatment of chlorinated compounds in general. These studies highlight the ubiquity of Cl-VOCs in the environment and their associations with adverse health outcomes, pointing to the necessity for ongoing research into remediation technologies and health risk assessments (Huang et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVLIVAWASLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927264
Record name 2-Chloro-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-phenylethyl)propanamide

CAS RN

13156-97-3
Record name Propionamide, 2-chloro-N-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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